molecular formula C12H11NO4 B1285567 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid CAS No. 923200-19-5

4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid

Cat. No.: B1285567
CAS No.: 923200-19-5
M. Wt: 233.22 g/mol
InChI Key: CZYMXZWZYTZRRF-UHFFFAOYSA-N
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Description

4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary targets of 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid are the Enoyl ACP Reductase and DHFR Enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism respectively .

Mode of Action

The compound interacts with its targets through binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . This interaction inhibits the normal functioning of these enzymes, leading to disruption of essential biochemical processes in the bacteria .

Biochemical Pathways

The compound affects the fatty acid synthesis and folic acid metabolism pathways . The inhibition of these pathways leads to the disruption of bacterial cell wall synthesis and DNA replication respectively, resulting in the death of the bacteria .

Pharmacokinetics

The compound is known to be a solid at room temperature , which may impact its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The compound has been found to exhibit antibacterial and antitubercular properties . It suppresses bacterial growth and increases cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solid state at room temperature may affect its solubility and hence its bioavailability

Biochemical Analysis

Biochemical Properties

4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cyclooxygenase and kinase, which are vital in intracellular signaling mechanisms . The nature of these interactions often involves the inhibition or activation of these enzymes, leading to significant changes in biochemical pathways. For example, this compound has been shown to inhibit cyclooxygenase, thereby affecting the biosynthesis of prostaglandins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to suppress cell growth and increase cell-specific glucose uptake rates . Additionally, this compound affects the production of intracellular adenosine triphosphate (ATP), which is crucial for cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s structure allows it to form hydrogen bonds and other interactions with target enzymes, leading to changes in their activity . For example, the inhibition of cyclooxygenase by this compound involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to energy metabolism and inflammation . The compound’s interactions with enzymes such as cyclooxygenase and kinase play a significant role in modulating these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport mechanisms ensure that this compound reaches its target sites, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target enzymes and proteins effectively, thereby modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid typically involves the reaction of 4-carboxybenzyl chloride with 2,5-dioxopyrrolidine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h1-4H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYMXZWZYTZRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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